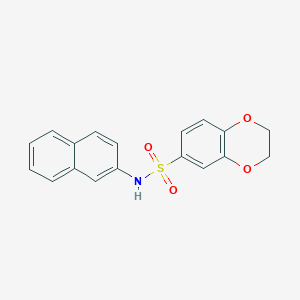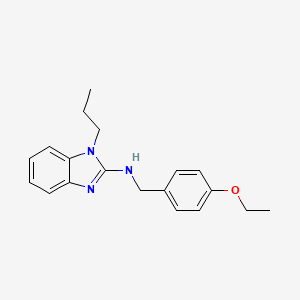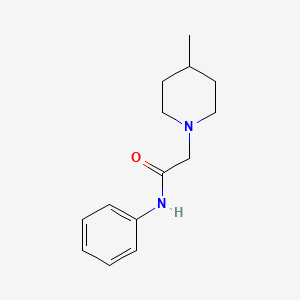![molecular formula C14H20ClNO2 B5810153 4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)
4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine, also known as cloperastine, is a morpholine derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits antitussive, anti-inflammatory, and antiallergic properties, making it a promising drug candidate for the treatment of respiratory disorders.
Mecanismo De Acción
Cloperastine acts as a selective antagonist of the histamine H1 receptor and the muscarinic M1 receptor. By blocking these receptors, it inhibits the release of inflammatory mediators and reduces airway hyperresponsiveness, leading to the suppression of cough and other respiratory symptoms.
Biochemical and Physiological Effects
Cloperastine has been shown to exhibit a number of biochemical and physiological effects. It inhibits the release of inflammatory mediators such as histamine, leukotrienes, and cytokines, and reduces airway hyperresponsiveness. It also suppresses the cough reflex by acting on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cloperastine has several advantages for lab experiments, including its well-defined mechanism of action, high selectivity for its target receptors, and low toxicity. However, its limited solubility in water and potential for interaction with other drugs may pose challenges in experimental design.
Direcciones Futuras
There are several future directions for research on 4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other respiratory disorders, and the exploration of its mechanisms of action in greater detail. Additionally, further studies are needed to evaluate its safety and efficacy in clinical settings.
Métodos De Síntesis
Cloperastine can be synthesized through a multistep process starting from 2-chloro-4,6-dimethylphenol. The first step involves the conversion of 2-chloro-4,6-dimethylphenol to 2-(2-chloro-4,6-dimethylphenoxy)ethylamine using ethylene oxide and sodium hydroxide. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine.
Aplicaciones Científicas De Investigación
Cloperastine has been extensively studied for its potential therapeutic applications in respiratory disorders such as cough, asthma, and bronchitis. It has been shown to exhibit antitussive, anti-inflammatory, and antiallergic properties, making it a promising drug candidate for the treatment of these conditions.
Propiedades
IUPAC Name |
4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-11-9-12(2)14(13(15)10-11)18-8-5-16-3-6-17-7-4-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGXWAATLFBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)



methanone](/img/structure/B5810125.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)


![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)

![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)

